4-(chloromethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole

Description

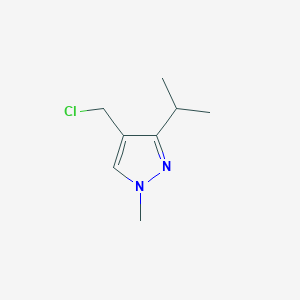

4-(Chloromethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole is a substituted pyrazole derivative characterized by a chloromethyl group at position 4, a methyl group at position 1, and an isopropyl (propan-2-yl) group at position 3 of the pyrazole ring. Its molecular formula is C₈H₁₂ClN₂, with a molecular weight of 181.65 g/mol. The compound’s hydrochloride salt (CAS 2126160-24-3) has been cataloged as a life science intermediate, suggesting applications in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

4-(chloromethyl)-1-methyl-3-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2/c1-6(2)8-7(4-9)5-11(3)10-8/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDYCJLGFNDTLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C=C1CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-(propan-2-yl)-1H-pyrazole with chloromethylating agents under controlled conditions. The reaction typically requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction Reactions: Reduction of the compound can lead to the formation of pyrazole derivatives with reduced functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-(chloromethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor modulators.

Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The pyrazole ring can also interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Key Observations:

Electron-Withdrawing vs. Alkyl Groups :

- The trifluoromethyl (-CF₃) group in C₆H₅ClF₃N₂ () increases electrophilicity and metabolic stability compared to the target compound’s isopropyl group. This makes fluorinated analogs more suited for drug candidates targeting enzymes or receptors sensitive to electron-deficient motifs.

- The isopropyl group in the target compound enhances lipophilicity, favoring passive diffusion across biological membranes, a critical factor in agrochemical design .

Aryl vs. Alkyl Substitution :

- Diarylated pyrazoles like C₂₃H₂₀ClN₂O () exhibit planar aromatic systems that facilitate π-π stacking interactions, often correlating with DNA intercalation or kinase inhibition. In contrast, alkyl-substituted derivatives (e.g., the target compound) are more flexible and may target hydrophobic binding pockets.

Chloromethyl Reactivity :

Biological Activity

4-(Chloromethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its unique structural features and potential biological activities. The presence of the chloromethyl group enhances its reactivity, making it a valuable compound in medicinal chemistry and materials science.

The synthesis of this compound typically involves chloromethylation of 1-methyl-3-(propan-2-yl)-1H-pyrazole using chloromethylating agents in the presence of bases like sodium hydroxide or potassium carbonate. This process can be optimized for industrial production through continuous flow methods to achieve high yields and purity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity : The compound has been tested against various bacterial strains, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria. For example, in studies involving derivatives of pyrazole, compounds similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli at concentrations around 1 mM .

Anticancer Potential : The mechanism of action involves covalent modification of biological targets, which can lead to the inhibition of specific enzymes or receptors involved in cancer progression. Compounds with similar structures have been reported to inhibit tubulin polymerization, thereby exhibiting anticancer properties .

Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of pyrazole derivatives, where compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the modulation or inhibition of enzyme activities critical for various biological processes. The chloromethyl group plays a crucial role in this mechanism by enhancing electrophilicity, allowing for more effective interactions with nucleophiles .

Comparative Analysis

A comparison with other pyrazole derivatives reveals the unique properties imparted by the chloromethyl group:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | High reactivity due to chloromethyl group |

| 1-Methyl-3-(propan-2-yl)-1H-pyrazole | Limited reactivity | Lacks chloromethyl group |

| 4-(Bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole | Moderate antimicrobial | Similar structure but different halogen |

Case Studies

Several studies have documented the biological activity of pyrazole derivatives:

- Antimicrobial Evaluation : A series of pyrazole derivatives were tested for antibacterial activity using the agar disc-diffusion method. Compounds similar to this compound showed significant inhibition against E. coli and S. aureus, highlighting their potential as antibacterial agents .

- Anticancer Research : In a study focused on pyrazole derivatives as tubulin inhibitors, compounds demonstrated effective inhibition of cancer cell proliferation in vitro, suggesting that modifications like chloromethylation could enhance their anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.